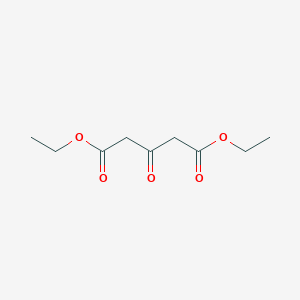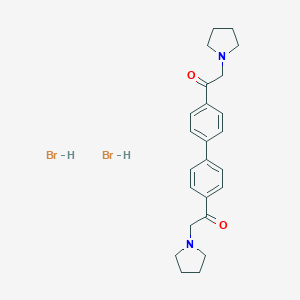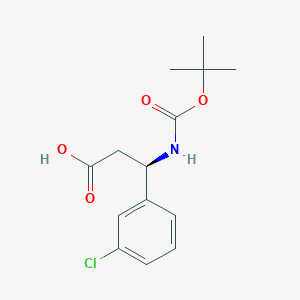
4-Demethoxy-11-deoxydaunorubicin
概要
説明
4-Demethoxy-11-deoxydaunorubicin is a derivative of daunorubicin, an anthracycline antibiotic commonly used in cancer treatment. This compound is known for its higher therapeutic index and lower cardiotoxicity compared to its parent compound, making it a promising candidate for further research and clinical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Demethoxy-11-deoxydaunorubicin involves several steps. One method includes protecting the 13-keto group of 4-demethyldaunomycinone, sulfonylating the 4-hydroxy group, and then reacting the sulfonylated compound in a reducing environment with a catalytic amount of a transition metal complex, such as palladium or nickel . The final step involves eliminating the 13-dioxolanyl group by treatment with trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
化学反応の分析
Types of Reactions: 4-Demethoxy-11-deoxydaunorubicin undergoes various chemical reactions, including reduction, oxidation, and substitution. One notable reaction is the electrochemical deglycosidation, where the compound eliminates L-daunosamine upon polarographic reduction .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include reducing agents like palladium or nickel complexes, sulfonylating agents, and trifluoroacetic acid . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed: The major products formed from the reactions of this compound include various aglycones, such as 7-deoxyaglycones, which result from the elimination of L-daunosamine .
科学的研究の応用
4-Demethoxy-11-deoxydaunorubicin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is studied for its potential use in cancer treatment due to its higher therapeutic index and lower cardiotoxicity compared to daunorubicin . In chemistry, it is used to study the redox behavior of anthracyclines and their derivatives . Additionally, its unique properties make it a valuable compound for industrial applications, such as the development of new pharmaceuticals and chemical processes .
作用機序
The mechanism of action of 4-Demethoxy-11-deoxydaunorubicin involves intercalation into DNA, which disrupts the DNA replication process. This compound also inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction . These actions result in the inhibition of cell division and ultimately lead to cell death, making it effective in cancer treatment.
類似化合物との比較
Similar Compounds: Similar compounds to 4-Demethoxy-11-deoxydaunorubicin include daunorubicin, doxorubicin, and other anthracycline derivatives . These compounds share a similar core structure but differ in their side chains and functional groups, which affect their pharmacological properties.
Uniqueness: This compound is unique due to its higher therapeutic index and lower cardiotoxicity compared to its parent compound, daunorubicin . This makes it a promising candidate for further research and potential clinical applications, particularly in cancer treatment.
特性
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO8/c1-11-22(29)17(27)8-19(34-11)35-18-10-26(33,12(2)28)9-13-7-16-21(25(32)20(13)18)24(31)15-6-4-3-5-14(15)23(16)30/h3-7,11,17-19,22,29,32-33H,8-10,27H2,1-2H3/t11-,17-,18-,19-,22+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGDDTIYKPCVEG-NIQDUIQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=CC=CC=C5C4=O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77312-66-4 | |
| Record name | 4-Demethoxy-11-deoxydaunomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077312664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




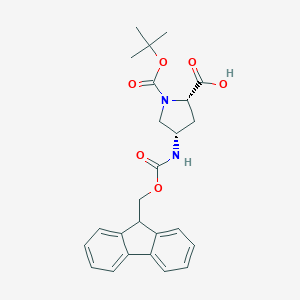

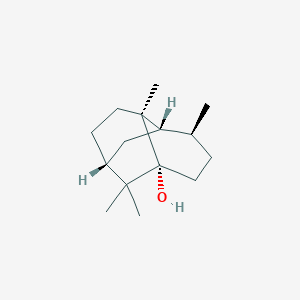
![(8S,9S,13S,14S,17S)-17-(tert-butylcarbamoyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B50778.png)

![(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol](/img/structure/B50782.png)



